CAY10583
Overview
Description
CAY10583 is a potent and selective full agonist for the leukotriene B4 receptor type 2 (BLT2). It is known for its ability to promote keratinocyte migration and accelerate wound closure, making it a promising pharmaceutical agent for diabetic wounds .
Mechanism of Action
Target of Action
CAY10583, also known as 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid, is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2) . BLT2 is a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule that promotes several leukocyte functions .
Mode of Action
This compound interacts with its target, BLT2, by binding to it. It activates BLT2 at significantly lower concentrations than LTB4 .
Biochemical Pathways
The activation of BLT2 by this compound leads to an increase in intracellular calcium stores and induces ERK phosphorylation . These biochemical changes are part of the signaling pathways that mediate the actions of LTB4, which include aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis .
Pharmacokinetics
The compound is soluble in dmf and dmso at 10 mg/ml, and in ethanol at 025 mg/ml , which may influence its bioavailability.
Action Environment
It’s worth noting that the effects of this compound were observed under specific experimental conditions, and these effects may vary under different environmental conditions .
Biochemical Analysis
Biochemical Properties
CAY10583 plays a significant role in biochemical reactions, particularly in the context of leukocyte functions . It interacts with the BLT2 receptor, a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule involved in leukocyte functions such as aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis . This compound does not displace LTB4 binding to BLT1 at concentrations greater than 1 µM and activates BLT2 at significantly lower concentrations than LTB4 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently increases intracellular calcium stores and induces ERK phosphorylation in Chinese hamster ovary (CHO) cells expressing BLT2, with no effect on CHO cells expressing BLT1 . This suggests that this compound influences cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the BLT2 receptor. As a full agonist for BLT2, this compound binds to this receptor and activates it, leading to an increase in intracellular calcium stores and the induction of ERK phosphorylation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that topical application of this compound (10 μM for 14 days) significantly improved wound closure in diabetic rats
Preparation Methods
The synthesis of CAY10583 involves the reaction of 4-[(N-phenylpentanamido)methyl]phenylboronic acid with 2-bromobenzoic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures
Chemical Reactions Analysis
CAY10583 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10583 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the leukotriene B4 receptor type 2 (BLT2) and its role in various biological processes.
Biology: this compound is used to investigate the mechanisms of keratinocyte migration and wound healing.
Medicine: It has potential therapeutic applications in the treatment of diabetic wounds and other conditions involving impaired wound healing.
Industry: This compound is used in the development of new pharmaceutical agents targeting the BLT2 receptor .
Comparison with Similar Compounds
CAY10583 is unique in its high selectivity and potency for the BLT2 receptor. Similar compounds include:
Leukotriene B4 (LTB4): A natural ligand for BLT2, but less selective and potent compared to this compound.
U75302: A BLT1 receptor antagonist, which does not have the same selectivity for BLT2.
LY255283: Another BLT2 agonist, but with different pharmacokinetic properties .
This compound stands out due to its specific action on BLT2 and its potential therapeutic applications in wound healing.
Properties
IUPAC Name |
2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJTVDNJFPZYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680163 | |
Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862891-27-8 | |
Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CAY10583 interact with BLT2 and what are the downstream effects?
A: this compound binds to BLT2, a G protein-coupled receptor, and activates downstream signaling pathways. [, , , ] This activation leads to a cascade of events, including the stimulation of phospholipase C (PLC) and protein kinase C (PKC). [, ] Ultimately, this compound promotes cell proliferation and migration, particularly in epithelial cells. [, , ]
Q2: What evidence suggests a role for this compound in wound healing?
A: Studies using both in vitro and in vivo models have shown that this compound can accelerate wound healing. In cultured intestinal epithelial cells, this compound enhanced wound repair by promoting cell proliferation. [, ] Similar effects were observed in a mouse model of indomethacin-induced intestinal injury, where this compound treatment led to faster healing compared to untreated controls. [] Furthermore, research suggests that this compound might contribute to wound healing in diabetic rats by stimulating keratinocyte migration and fibroblast activity. []
Q3: Are there any structural analogs of this compound with similar biological activity?
A: Yes, researchers have synthesized structural derivatives of this compound and evaluated their activity. [] Some of these derivatives exhibited potent BLT2 agonistic activity in vitro, with some showing even greater potency than this compound in stimulating wound closure. [] This highlights the potential for developing novel wound-healing agents based on the this compound scaffold.
Q4: What are the limitations of current research on this compound?
A: While promising, the research on this compound is still in its early stages. Most studies have focused on its effects on wound healing, and further research is needed to explore its full therapeutic potential and potential risks. [, ] Additionally, the long-term effects of this compound treatment and its potential impact on other physiological processes remain to be fully elucidated.
Q5: What techniques are used to study this compound and its interactions with BLT2?
A5: Various techniques are employed to investigate this compound. These include:
- Cell-based assays: Scratch assays are used to assess the compound's effect on cell migration, while proliferation assays measure its impact on cell growth. [, , ]
- Animal models: Researchers use rodent models of wound healing and intestinal injury to study the in vivo effects of this compound. [, ]
- Fluorescent labeling: A fluorescent derivative of this compound has been developed, allowing researchers to visualize its binding to BLT2 in cells and tissues. []
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